REACTION_CXSMILES
|
[O-2].[Zn+2:2].[CH3:3][S:4]([OH:7])(=[O:6])=[O:5].NCCNCCNCCNCCN.C1C=CC(C(C(C2C(=O)C3C(=CC=CC=3)C2=O)=O)C2C=CC=CC=2)=CC=1>O>[CH3:3][S:4]([O-:7])(=[O:6])=[O:5].[Zn+2:2].[CH3:3][S:4]([O-:7])(=[O:6])=[O:5] |f:0.1,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Zn+2]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCNCCNCCNCCN
|
Name
|
375.5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the materials were reacted at 150° C. for two hours under a vacuum of 2 mm of mercury
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The product, after dilution with 160.7 parts Promar oil, and filtration
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)[O-].[Zn+2].CS(=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |